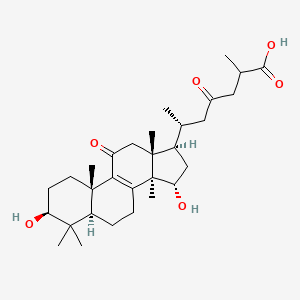
Ganolucidic acid B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ganolucidic acid B typically involves the extraction from Ganoderma lucidum. The process includes:
Extraction: Using solvents like ethanol or methanol to extract the triterpenoids from the mushroom.
Purification: Techniques such as chromatography are employed to isolate this compound from other triterpenoids.
Industrial Production Methods: Industrial production of this compound focuses on optimizing the yield from Ganoderma lucidum. This includes:
Cultivation: Growing Ganoderma lucidum under controlled conditions to maximize triterpenoid content.
Extraction and Purification: Scaling up the extraction and purification processes to industrial levels, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Ganolucidic acid B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate these reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique pharmacological properties .
Aplicaciones Científicas De Investigación
Ganolucidic acid B has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study triterpenoid chemistry and reactions.
Biology: Investigated for its effects on cellular processes and pathways.
Industry: Utilized in the development of nutraceuticals and functional foods.
Mecanismo De Acción
The mechanism of action of Ganolucidic acid B involves:
Apoptosis Induction: It induces apoptosis in cancer cells through the activation of caspase-9 and caspase-3, followed by PARP cleavage.
Anti-inflammatory Effects: It reduces inflammation by inhibiting the release of pro-inflammatory cytokines and nitric oxide.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative stress.
Comparación Con Compuestos Similares
- Ganoderic Acid A
- Ganoderic Acid B
- Lucidenic Acid D1
- Lucidenic Acid E1
Comparison:
- Uniqueness: Ganolucidic acid B is unique in its specific molecular structure and the particular pathways it affects. While other similar compounds like Ganoderic acids also exhibit anti-cancer and anti-inflammatory properties, this compound has shown distinct efficacy in certain cancer cell lines .
- Pharmacological Properties: Compared to other lucidenic acids, this compound has a broader range of pharmacological activities, making it a valuable compound for further research .
Propiedades
Número CAS |
98683-75-1 |
|---|---|
Fórmula molecular |
C30H46O6 |
Peso molecular |
502.7 g/mol |
Nombre IUPAC |
(6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-3,15-dihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H46O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h16-17,20,22-24,33-34H,8-15H2,1-7H3,(H,35,36)/t16-,17?,20-,22+,23+,24+,28+,29-,30-/m1/s1 |
Clave InChI |
YPYHGMCHNBTMDB-GOGDEKJESA-N |
SMILES isomérico |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O |
SMILES canónico |
CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-(7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoate](/img/structure/B12434679.png)
![4-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]Piperidine](/img/structure/B12434687.png)
![potassium;3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B12434694.png)
![Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate](/img/structure/B12434697.png)
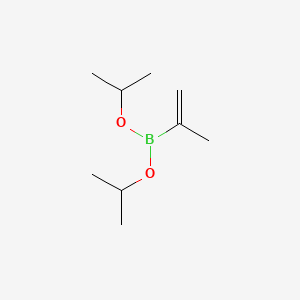
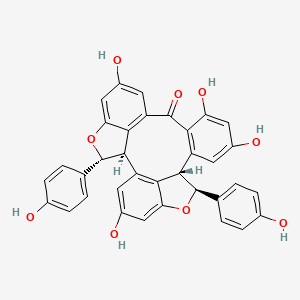
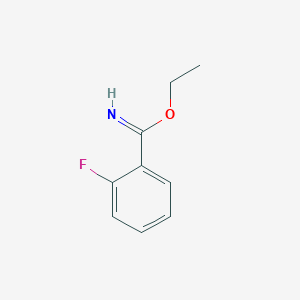
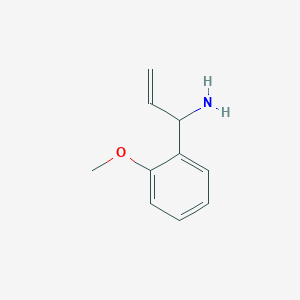
![1-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanone](/img/structure/B12434730.png)
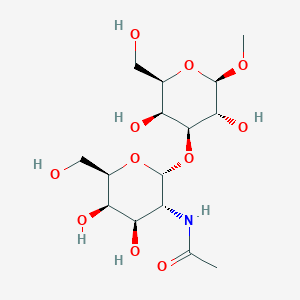
![2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride](/img/structure/B12434746.png)
![Fumaric acid; methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B12434757.png)
![(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41S,42S,43S,44S,45S,46S,47S,48S,49S,50S,51S,52S,53S,54S,55R,56S)-5,10,15,20,25,30,35,40-octakis(chloromethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B12434765.png)
![[(5-Bromo-2-fluorophenyl)methyl]hydrazine](/img/structure/B12434767.png)
